

# Core Compound: A Selective c-Met Inhibitor

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## Compound of Interest

Compound Name: AMX208-d3

Cat. No.: B12417568

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The subject of this guide is a quinoline derivative that functions as a c-Met inhibitor. It has been investigated under the developmental code AMG 208. This compound inhibits both ligand-dependent and ligand-independent activation of the c-Met tyrosine kinase, which can lead to the inhibition of tumor cell growth in cancers that overexpress this receptor<sup>[1][2]</sup>.

## Chemical Properties

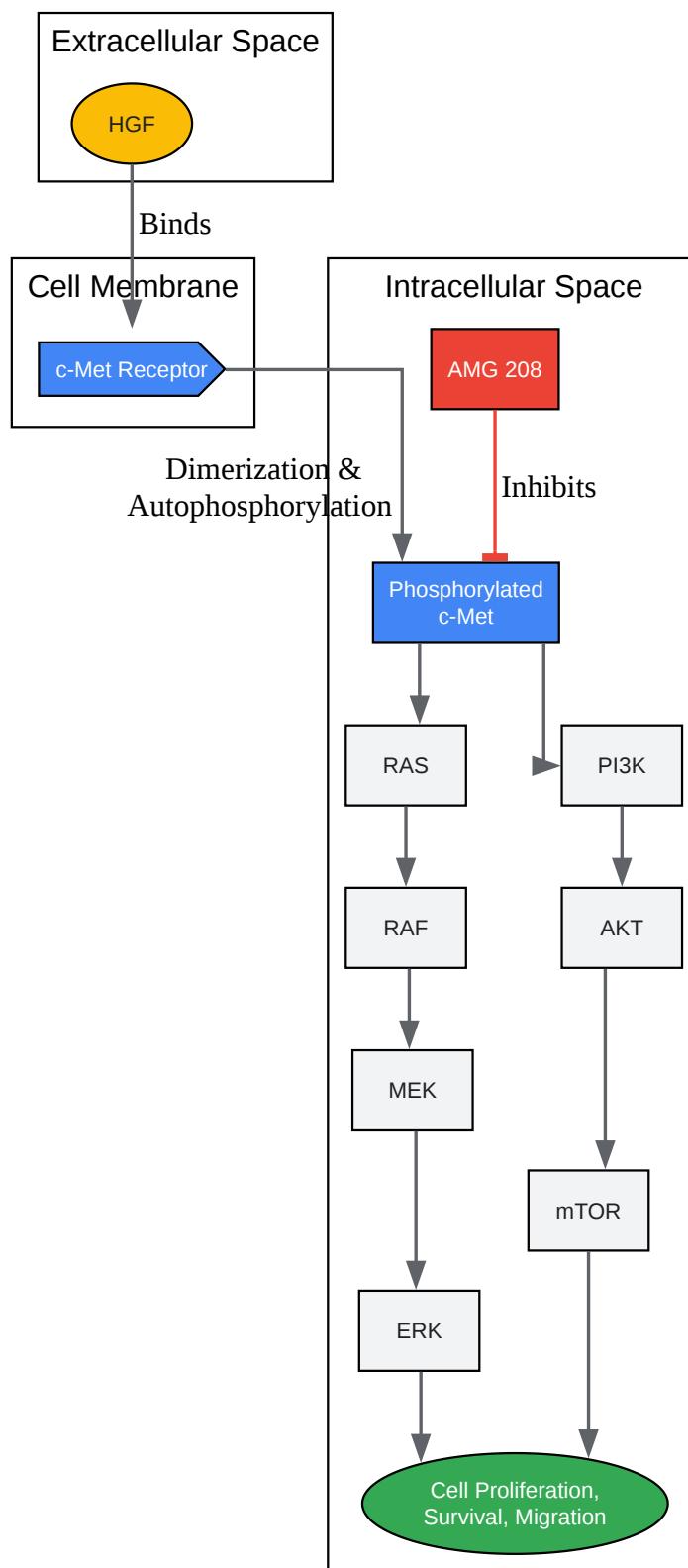
Property	Value
Chemical Name	7-methoxy-4-[(6-phenyl-[3][4][5]triazolo[4,3-b]pyridazin-3-yl)methoxy]quinoline
Molecular Formula	C22H17N5O2
Molecular Weight	383.4 g/mol
CAS Number	1002304-34-8

## Mechanism of Action: Inhibition of the HGF/c-Met Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the c-Met receptor tyrosine kinase. c-Met and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers.

The inhibitor binds to the c-Met receptor, blocking its phosphorylation and subsequent activation of downstream signaling cascades. This disruption of the signaling pathway ultimately inhibits tumor growth and angiogenesis.

## Signaling Pathway Diagram



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Caption: The HGF/c-Met signaling pathway and the inhibitory action of the compound.

## Preclinical and Clinical Data

### In Vitro Inhibitory Activity

The compound has demonstrated potent inhibitory activity against its primary target, c-Met, as well as other kinases at higher concentrations.

Target	IC50	Reference
Wild-type c-Met	5.2 nM	
HGF-mediated c-Met Phosphorylation (in PC3 cells)	46 nM	
VEGF Receptor 2 (VEGFR2)	112 nM	

### Phase I Clinical Trial Summary

A first-in-human, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and antitumor activity of the c-Met inhibitor in patients with advanced solid tumors (NCT00813384).

Parameter	Details
Patient Population	54 patients with advanced solid tumors, including prostate, colon, esophageal, and non-small cell lung cancer
Dose Cohorts	25, 50, 100, 150, 200, 300, and 400 mg administered orally, once daily
Maximum Tolerated Dose (MTD)	Not reached
Dose-Limiting Toxicities (DLTs)	Grade 3 increased AST (200 mg), Grade 3 thrombocytopenia (200 mg), Grade 4 acute myocardial infarction (300 mg), Grade 3 prolonged QT (300 mg), and Grade 3 hypertension (400 mg)
Most Frequent Grade $\geq 3$ Treatment-Related Adverse Events	Anemia, hypertension, prolonged QT, and thrombocytopenia
Pharmacokinetics	Linear increase in exposure with dose; mean plasma half-life of 21.4–68.7 hours
Antitumor Activity	1 complete response (prostate cancer) and 3 partial responses (2 in prostate cancer, 1 in kidney cancer)

## Experimental Protocols

### Phase I Clinical Trial Design

The following provides a general outline of the experimental protocol for the first-in-human clinical trial.

#### Study Design:

- Type: Open-label, dose-escalation, first-in-human study.
- Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of the c-Met inhibitor.

- Patient Population: Adult patients with advanced solid tumors.
- Dosing Regimen: Oral administration of the compound once daily in 28-day cycles.
- Dose Escalation: A modified 3+3 design was used to determine the MTD.

#### Inclusion Criteria (General):

- Histologically or cytologically confirmed advanced solid tumor.
- Failure of standard therapies or no standard therapy available.
- Adequate organ function (hematological, renal, and hepatic).
- Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

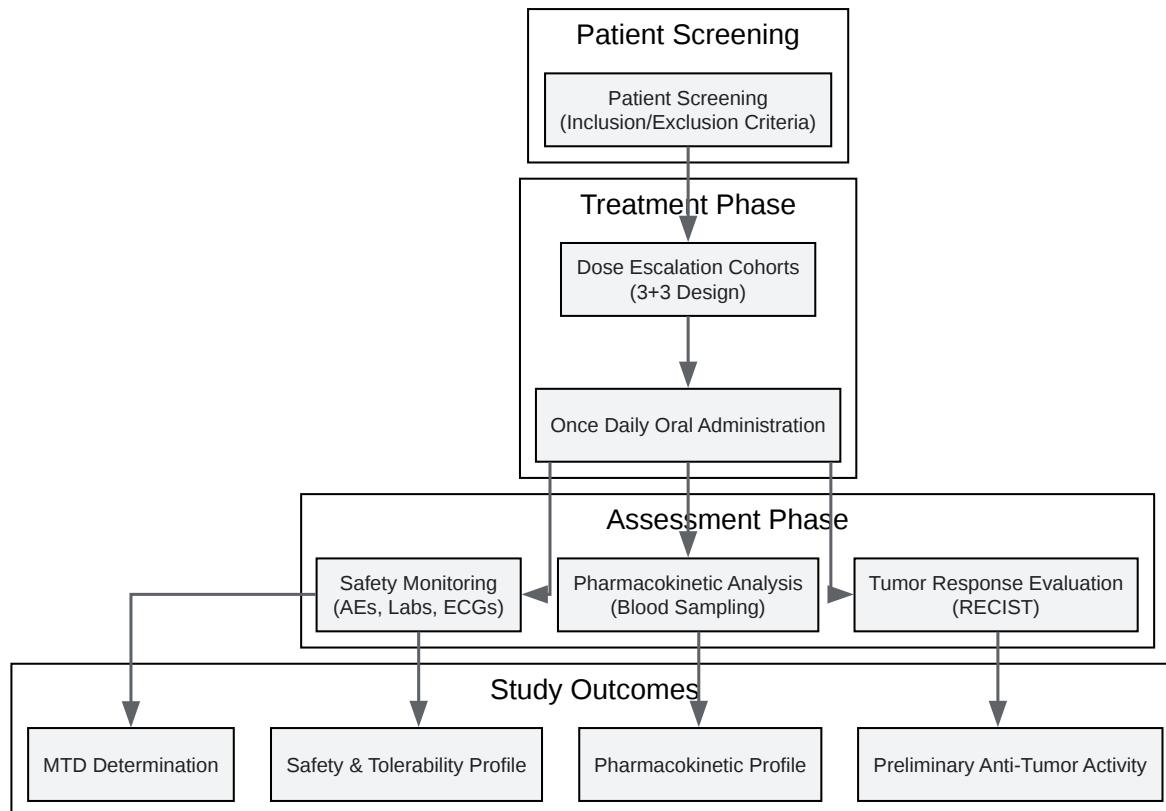
#### Exclusion Criteria (General):

- Prior treatment with a c-Met inhibitor.
- Symptomatic central nervous system (CNS) metastases.
- Significant cardiovascular disease.

#### Assessments:

- Safety: Monitored through physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
- Pharmacokinetics: Plasma samples were collected at specified time points to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
- Efficacy: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST).

## Experimental Workflow Diagram



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Caption: A generalized workflow for the Phase I clinical trial of the c-Met inhibitor.

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## References

- 1. Amg-208 | C<sub>22</sub>H<sub>17</sub>N<sub>5</sub>O<sub>2</sub> | CID 24864821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. henlius.com [henlius.com]
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